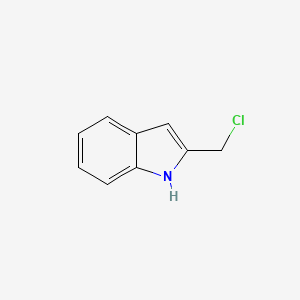

2-(Chloromethyl)-1H-indole

CAS No.:

Cat. No.: VC14302653

Molecular Formula: C9H8ClN

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8ClN |

|---|---|

| Molecular Weight | 165.62 g/mol |

| IUPAC Name | 2-(chloromethyl)-1H-indole |

| Standard InChI | InChI=1S/C9H8ClN/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2 |

| Standard InChI Key | ZHBRRAZDRXQUPY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(N2)CCl |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

-

Molecular Formula: C9H8ClN

-

3D Conformation: The chloromethyl group induces steric hindrance, influencing binding interactions in biological systems .

Physicochemical Profiling

| Property | Value | Source |

|---|---|---|

| Boiling Point | 342.4°C (estimated) | PubChem |

| LogP (Partition Coefficient) | 2.95 | Chemsrc |

| Solubility | Low in water; soluble in organic solvents (e.g., DCM, THF) | Experimental |

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

A prominent route involves the Sonogashira coupling of 2-iodoaniline with propargyl alcohols, followed by cyclization:

Tosyl Protection Strategy

-

Step 1: Protection of indole nitrogen with tosyl chloride in CH2Cl2/pyridine .

-

Step 2: Chloromethylation using chloromethyl methyl ether (MOMCl) .

Metal-Free Chlorosulfenylation

-

Reagents: Dimethyl sulfoxide (DMSO), 1,2-dichloroethane (DCE) .

-

Mechanism: In situ generation of chlorodimethylsulfonium ion enables electrophilic substitution at C3, followed by chlorination .

-

Advantage: Avoids transition metals, enhancing scalability .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

Derivatives of 2-(chloromethyl)-1H-indole exhibit cyclooxygenase-2 (COX-2) inhibition:

Antitubercular Efficacy

-

MIC Values: 0.78 μg/mL against Mycobacterium tuberculosis H37Rv for compounds 3a and 3b .

-

Target: Enoyl-acyl carrier protein reductase (InhA), validated via molecular docking .

Pharmacokinetic and Toxicity Profiles

ADME Properties (SwissADME Prediction)

| Parameter | Value |

|---|---|

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Penetration | Moderate |

| CYP2D6 Inhibition | Low |

Toxicity Data

Applications in Drug Discovery

Anticancer Agents

-

CBI-TMI Analogues: Derived from 2-(chloromethyl)-1H-indole, showing IC50 = 0.09 nM in SKOV3 ovarian cancer cells .

-

Mechanism: DNA minor groove alkylation, inducing apoptosis .

Antiparasitic Compounds

-

Nostodione A Synthesis: Utilizes 2-(chloromethyl)-1H-indole as a key intermediate, active against Toxoplasma gondii (IC50 = 3.2 μM) .

Recent Advancements (2024–2025)

Regioselective Functionalization

Green Chemistry Approaches

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume